molecular formula C21H19O3P B15210160 3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde CAS No. 185019-68-5

3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde

Cat. No.: B15210160
CAS No.: 185019-68-5
M. Wt: 350.3 g/mol
InChI Key: QZMSQMQLEKXTNK-UHFFFAOYSA-N
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Description

3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde is an organic compound that belongs to the class of phosphine aldehydes. This compound is characterized by the presence of a diphenylphosphino group and a methoxymethoxy group attached to a benzaldehyde core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde typically involves the introduction of the diphenylphosphino group and the methoxymethoxy group onto a benzaldehyde framework. One common method involves the reaction of 3-bromo-2-(methoxymethoxy)benzaldehyde with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or toluene, and requires heating to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Major Products

    Oxidation: 3-(Diphenylphosphino)-2-(methoxymethoxy)benzoic acid.

    Reduction: 3-(Diphenylphosphino)-2-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde in catalysis involves the coordination of the diphenylphosphino group to a transition metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The aldehyde group can also undergo reactions that contribute to the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both the diphenylphosphino and methoxymethoxy groups, which confer distinct reactivity and coordination properties. This makes it a valuable compound in the synthesis of complex molecules and in catalytic applications.

Properties

CAS No.

185019-68-5

Molecular Formula

C21H19O3P

Molecular Weight

350.3 g/mol

IUPAC Name

3-diphenylphosphanyl-2-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C21H19O3P/c1-23-16-24-21-17(15-22)9-8-14-20(21)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,16H2,1H3

InChI Key

QZMSQMQLEKXTNK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C=O

Origin of Product

United States

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